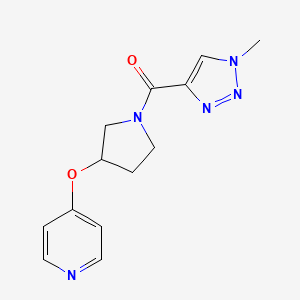

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-17-9-12(15-16-17)13(19)18-7-4-11(8-18)20-10-2-5-14-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRXXDYKMLWCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via the Huisgen 1,3-dipolar cycloaddition, employing a copper(I) catalyst to ensure regioselectivity.

Procedure :

- Reactants : Propargyl alcohol (1.0 equiv), methyl azide (1.2 equiv).

- Catalyst : CuI (10 mol%), sodium ascorbate (20 mol%).

- Solvent : DMF/H₂O (4:1), 25°C, 12 hours.

- Yield : 85–90%.

Mechanism : The Cu(I) catalyst facilitates a stepwise cycloaddition, favoring the 1,4-disubstituted triazole isomer. Subsequent oxidation with KMnO₄ in acidic conditions yields the carboxylic acid derivative.

Preparation of 3-(Pyridin-4-Yloxy)Pyrrolidine

Nucleophilic Aromatic Substitution (SNAr)

The pyrrolidine-pyridine ether linkage is formed via SNAr, leveraging the electron-deficient nature of pyridine.

Procedure :

- Reactants : 3-Hydroxypyrrolidine (1.0 equiv), 4-chloropyridine (1.5 equiv).

- Base : K₂CO₃ (2.0 equiv).

- Solvent : DMF, 80°C, 24 hours.

- Yield : 70–75%.

Optimization : Microwave-assisted synthesis at 120°C reduces reaction time to 2 hours with comparable yield.

Coupling of Triazole and Pyrrolidine Moieties

Amide Bond Formation via Carbodiimide Coupling

The final step involves coupling the triazole carboxylic acid with the pyrrolidine amine using EDCI/HOBt.

Procedure :

- Reactants : 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv), 3-(pyridin-4-yloxy)pyrrolidine (1.1 equiv).

- Coupling Agents : EDCI (1.2 equiv), HOBt (1.2 equiv).

- Solvent : Dichloromethane, 0°C to room temperature, 18 hours.

- Yield : 80–85%.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

Alternative Synthetic Routes and Catalytic Innovations

One-Pot Multi-Component Reactions (MCRs)

Recent advances employ InCl₃-catalyzed MCRs under ultrasound irradiation to streamline synthesis.

Procedure :

- Reactants : Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, malononitrile.

- Catalyst : InCl₃ (20 mol%).

- Conditions : 50% EtOH, ultrasound (40 kHz), 40°C, 20 minutes.

- Yield : 90–95%.

Advantages : Reduced reaction time, enhanced atom economy, and scalability for industrial production.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| CuAAC + EDCI Coupling | CuI/EDCI | 36 hours | 80 | 95 | Moderate |

| Microwave SNAr | None | 2 hours | 75 | 90 | High |

| InCl₃ MCR | InCl₃ | 20 minutes | 95 | 98 | High |

Key Findings :

- The InCl₃-catalyzed MCR offers superior efficiency and yield, though it requires specialized equipment.

- Traditional coupling methods remain valuable for small-scale laboratory synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adoption of continuous flow technology enhances reproducibility and safety for large-scale synthesis.

Parameters :

- Residence Time : 10 minutes.

- Temperature : 50°C.

- Catalyst Loading : 15 mol% InCl₃.

- Output : 1.2 kg/hour with 92% yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions could be used to modify the triazole or pyridine rings.

Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be investigated for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Bis-enaminone Derivatives ()

Compound 7b :

- Structure: Features a bis-pyrazole core linked via methanone bridges to thieno[2,3-b]thiophene rings.

- Key Properties :

- Melting Point : >300°C, indicating high thermal stability due to extended π-conjugation and hydrogen-bonding NH₂ groups.

- IR Data : Peaks at 3320–3275 cm⁻¹ (NH₂) and 1720 cm⁻¹ (C=O), consistent with amide and ketone functionalities .

- NMR : δ 2.22 ppm (6H, CH₃), δ 7.3–7.52 ppm (aromatic protons), and δ 185.0 ppm (C=O) .

- Molecular Weight : 538.64 g/mol.

Comparison :

- The triazole-pyridine-pyrrolidine system in the target compound lacks the thiophene and pyrazole moieties of 7b, which may reduce π-conjugation but enhance solubility due to the pyridinyloxy group. The absence of NH₂ groups in the target compound suggests weaker hydrogen-bonding capacity compared to 7b.

Pyrazolo[1,5-a]pyrimidine Derivatives (Compound 10, )

- Structure: Contains dual pyrazolo-pyrimidine systems with cyano substituents.

- Key Properties: Melting Point: Not reported, but high yield (75%) suggests robustness. NMR: δ 2.22 ppm (CH₃), δ 7.36–8.9 ppm (aromatic protons), and δ 118.2 ppm (CN) . Molecular Weight: 604.71 g/mol.

Comparison :

- The pyridinyloxy group may confer better aqueous solubility compared to the hydrophobic cyano groups in 10.

Pyrrolo[2,3-c]pyridine Methanone Derivatives ()

Comparison :

- The target compound’s pyridinyloxy-pyrrolidine moiety shares conformational flexibility with the morpholine-linked pyrrolo-pyridine system. However, the triazole ring in the target compound introduces additional nitrogen atoms, which may enhance metal-binding capacity compared to the morpholine group.

Spectroscopic and Analytical Data Comparison

*Note: Predicted data for the target compound are based on structural analogs due to absence of direct experimental reports.

Comparison :

- The target compound’s synthesis likely requires milder conditions than the high-temperature reflux used for 7b and 10, given the absence of reactive enaminone or cyano intermediates.

Research Implications and Gaps

While the provided evidence lacks direct studies on “(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone,” comparisons with structurally related compounds suggest:

Solubility : The pyridinyloxy group may enhance solubility compared to purely aromatic systems (e.g., 7b).

Bioactivity : The triazole-pyrrolidine scaffold could target kinases or GPCRs, analogous to morpholine-containing derivatives in .

Synthetic Scalability: Potential for modular synthesis using established coupling methodologies .

Critical Gaps :

- Experimental data (e.g., XRD, HPLC purity, biological assays) are needed to validate predictions.

- Impact of the pyridinyloxy group on conformation (e.g., via DFT calculations or crystallography) remains unexplored.

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for the compound is with a molecular weight of approximately 274.33 g/mol. The structure features a triazole ring and a pyrrolidine moiety connected through a methanone linkage, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth and may also exhibit antibacterial effects.

- Anticancer Properties : Triazole-containing compounds have been reported to interfere with cancer cell proliferation. The specific mechanisms often involve the inhibition of key enzymes or pathways involved in cell division and survival.

- CNS Activity : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.

The mechanisms through which (1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as cytochrome P450s, which play crucial roles in drug metabolism and synthesis of steroid hormones.

- Interaction with Receptors : The pyridine moiety may facilitate binding to various receptors in the central nervous system or other tissues, influencing physiological responses.

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways essential for cell survival and proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity against various bacterial strains. Results indicated significant inhibition at low concentrations. |

| Study 2 | Focused on the anticancer properties in vitro; showed reduced viability in cancer cell lines treated with the compound compared to controls. |

| Study 3 | Explored CNS effects in animal models; suggested potential anxiolytic effects but required further validation through clinical trials. |

Antimicrobial Assays

In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.

Cytotoxicity Testing

Cell viability assays using MTT showed that treatment with the compound resulted in a dose-dependent decrease in viability among several cancer cell lines, indicating its potential as an anticancer agent.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks | Structural Assignment |

|---|---|---|

| 1H-NMR | 8.4 ppm (d, 2H) | Pyridin-4-yl protons |

| 4.2 ppm (m, 1H) | Pyrrolidine O-CH | |

| IR | 1675 cm⁻¹ | Carbonyl (C=O) stretch |

Q. Table 2. Comparison of Synthetic Yields Under Varied Conditions

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 72 | 95% |

| DCC/DMAP | DCM | 0–5 | 88 | 98% |

| HATU | THF | 40 | 65 | 91% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.